molecular formula C20H21FN6O B14103982 {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone

{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B14103982
M. Wt: 380.4 g/mol
InChI Key: LWFBVXIGAAABQM-UHFFFAOYSA-N
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Description

The compound “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” is a complex organic molecule that features a triazole ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” typically involves multiple steps, starting with the preparation of the triazole ring and the piperazine derivative. The triazole ring can be synthesized via a cyclization reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC reaction). The piperazine derivative can be prepared through the reaction of piperazine with appropriate aryl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole and piperazine rings, which are common motifs in bioactive molecules.

Medicine

Medicinally, this compound shows potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(2-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
  • {5-[(2-bromophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
  • {5-[(2-methylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” lies in its fluorophenyl group, which can enhance its binding affinity and specificity to certain biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21FN6O/c1-14-6-8-15(9-7-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-17-5-3-2-4-16(17)21/h2-9H,10-13H2,1H3,(H2,22,23,24,25)

InChI Key

LWFBVXIGAAABQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F

Origin of Product

United States

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